Cas no 1190312-48-1 (3-Bromo-7-methyl-4-azaindole)

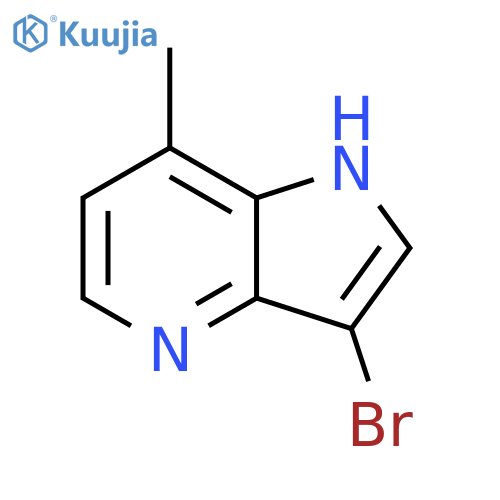

3-Bromo-7-methyl-4-azaindole structure

商品名:3-Bromo-7-methyl-4-azaindole

3-Bromo-7-methyl-4-azaindole 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-7-methyl-4-azaindole

- 3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine

- FCH1378866

- AK203903

- DTXSID501265925

- DB-252402

- I10827

- CS-0366058

- 1190312-48-1

-

- インチ: 1S/C8H7BrN2/c1-5-2-3-10-8-6(9)4-11-7(5)8/h2-4,11H,1H3

- InChIKey: YEUOKOWDEGDZFE-UHFFFAOYSA-N

- ほほえんだ: BrC1=CNC2C1=NC=CC=2C

計算された属性

- せいみつぶんしりょう: 209.97926g/mol

- どういたいしつりょう: 209.97926g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.7

- 疎水性パラメータ計算基準値(XlogP): 2.1

3-Bromo-7-methyl-4-azaindole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM243287-1g |

3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine |

1190312-48-1 | 95%+ | 1g |

$832 | 2023-11-23 | |

| Alichem | A029192484-1g |

3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine |

1190312-48-1 | 95% | 1g |

$925.60 | 2023-09-04 | |

| TRC | B808810-1mg |

3-Bromo-7-methyl-4-azaindole |

1190312-48-1 | 1mg |

$ 50.00 | 2022-06-06 | ||

| TRC | B808810-10mg |

3-Bromo-7-methyl-4-azaindole |

1190312-48-1 | 10mg |

$ 160.00 | 2022-06-06 | ||

| Chemenu | CM243287-1g |

3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine |

1190312-48-1 | 95% | 1g |

$832 | 2021-06-09 | |

| Ambeed | A754705-1g |

3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine |

1190312-48-1 | 95+% | 1g |

$659.0 | 2024-04-25 | |

| TRC | B808810-2mg |

3-Bromo-7-methyl-4-azaindole |

1190312-48-1 | 2mg |

$ 65.00 | 2022-06-06 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436728-1g |

3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine |

1190312-48-1 | 95+% | 1g |

¥7150.00 | 2024-08-09 | |

| Crysdot LLC | CD11335698-1g |

3-Bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine |

1190312-48-1 | 95+% | 1g |

$890 | 2024-07-18 |

3-Bromo-7-methyl-4-azaindole 関連文献

-

Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

1190312-48-1 (3-Bromo-7-methyl-4-azaindole) 関連製品

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1190312-48-1)3-Bromo-7-methyl-4-azaindole

清らかである:99%

はかる:1g

価格 ($):593.0